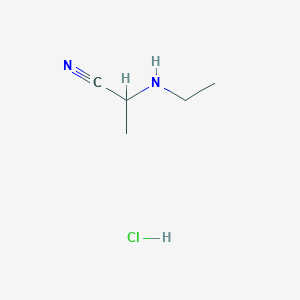

2-(Ethylamino)propanenitrile hydrochloride

Description

2-(Ethylamino)propanenitrile hydrochloride (CAS: 1989659-41-7) is an organic compound featuring a propanenitrile backbone substituted with an ethylamino group at the second carbon, paired with a hydrochloride counterion. Its molecular formula is C₅H₁₀ClN₂, with a molecular weight of 133.5 g/mol (calculated). This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, marketed in industrial-grade purity (90%) with packaging options up to 25 kg .

Properties

IUPAC Name |

2-(ethylamino)propanenitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.ClH/c1-3-7-5(2)4-6;/h5,7H,3H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTBDPJRVFGDSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Ethylamino)propanenitrile hydrochloride typically involves the reaction of ethylamine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

2-(Ethylamino)propanenitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids under specific conditions.

Reduction: It can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Ethylamino)propanenitrile hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)propanenitrile hydrochloride involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various intermediates. These intermediates can then undergo further transformations, depending on the specific pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

2-(Ethylamino)propiophenone Hydrochloride

- CAS: Not explicitly listed (synonyms include N-Ethylcathinone hydrochloride) .

- Formula: C₁₁H₁₆ClNO.

- Molecular Weight : 213.5 g/mol.

- Key Features : Replaces the nitrile group (-CN) with a ketone (-CO-) attached to a phenyl ring.

- Applications: A cathinone derivative with stimulant properties, subject to regulatory control due to its psychoactive effects .

- Safety: Limited toxicological data available; precautions include avoiding inhalation and skin contact .

2-(Cyclopropylamino)propanenitrile Hydrochloride

- CAS : 1955507-41-1 .

- Formula : C₆H₁₁ClN₂.

- Molecular Weight : 146.62 g/mol .

- Key Features: Cyclopropylamino substituent instead of ethylamino.

- Applications : Investigated in drug discovery for its unique pharmacokinetic profile .

2-Phenyl-1-propanamine Hydrochloride

Data Table: Comparative Overview

Key Research Findings

Reactivity Differences: The nitrile group in 2-(Ethylamino)propanenitrile HCl enhances electrophilicity, making it a versatile intermediate for nucleophilic substitutions. In contrast, the ketone in 2-(Ethylamino)propiophenone HCl participates in condensation reactions . The cyclopropylamino analog exhibits increased metabolic stability due to the strained cyclopropane ring, which resists enzymatic degradation .

Pharmacological Implications: 2-(Ethylamino)propiophenone HCl (a cathinone derivative) acts as a dopamine-norepinephrine reuptake inhibitor, whereas the nitrile analog lacks documented psychoactivity, suggesting divergent biological targets .

Safety Profiles: Limited toxicological data exist for 2-(Ethylamino)propanenitrile HCl, but its industrial-grade classification implies moderate handling precautions. The cathinone derivative, however, carries significant health risks due to its stimulant effects .

Biological Activity

2-(Ethylamino)propanenitrile hydrochloride (C5H11ClN2), a nitrile derivative, has garnered attention in both organic synthesis and biological research. Its unique chemical properties allow it to serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as a potential therapeutic agent. This article examines its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C5H11ClN2

- Molecular Weight : 134.61 g/mol

- IUPAC Name : 2-(ethylamino)propanenitrile;hydrochloride

The biological activity of 2-(Ethylamino)propanenitrile hydrochloride is primarily attributed to its ability to interact with various biomolecules. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of intermediates that may exhibit pharmacological effects.

Interaction with Biological Targets

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, potentially impacting metabolic pathways.

- Cellular Uptake : Research indicates that structural modifications can enhance cellular uptake, which is crucial for its therapeutic efficacy.

Cytotoxicity Assays

In vitro studies have assessed the cytotoxic effects of 2-(Ethylamino)propanenitrile hydrochloride on various cancer cell lines. The compound exhibited significant cytotoxicity against:

- HeLa Cells : IC50 values indicate effective inhibition of cell proliferation.

- MCF-7 Cells : Similar trends were observed, supporting its potential as an anticancer agent.

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HeLa | 15 | |

| MCF-7 | 20 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Tests against several bacterial strains revealed:

- Staphylococcus aureus : Moderate antibacterial activity.

- Escherichia coli : Lower efficacy compared to S. aureus.

Study on Leishmania Inhibition

A recent study explored the potential of 2-(Ethylamino)propanenitrile hydrochloride as an inhibitor of Leishmania species. The findings highlighted:

- Selectivity : The compound demonstrated selective inhibition against Leishmania donovani N-myristoyltransferase (NMT), a critical enzyme for the parasite's survival.

- Mechanism Elucidation : Structural analysis indicated that the compound binds effectively within the active site of NMT, disrupting its function and leading to reduced parasite viability.

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of 2-(Ethylamino)propanenitrile hydrochloride suggests:

- Absorption and Distribution : Favorable absorption characteristics were noted in animal models.

- Toxicological Profile : Acute toxicity studies indicate a low toxicity profile at therapeutic doses, making it a candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.